

# 2-(Bromomethyl)thiazole CAS number 131654-56-3

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Bromomethyl)thiazole

Cat. No.: B166336

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An In-Depth Technical Guide to **2-(Bromomethyl)thiazole** (CAS: 131654-56-3)

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-(Bromomethyl)thiazole**, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

## Core Chemical Identity and Physicochemical Properties

**2-(Bromomethyl)thiazole** is a five-membered heterocyclic compound distinguished by a thiazole ring substituted at the C2 position with a bromomethyl group.<sup>[1]</sup> This seemingly simple structure is a powerhouse of synthetic potential, primarily due to the high reactivity of the bromomethyl moiety, which acts as a versatile chemical handle for molecular elaboration.<sup>[1][2]</sup> Its core properties are summarized below.

Property	Value	Source
CAS Number	131654-56-3	[3][4]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> BrNS	[4]
Molecular Weight	178.05 g/mol	[4]
Synonyms	2-(bromomethyl)-1,3-thiazole	[4][5]
Purity	Typically >95-98%	[4]
Storage Conditions	Store in a dry, cool, well-ventilated place. Often under inert atmosphere and refrigerated or frozen (-20°C).	[6][7][8]

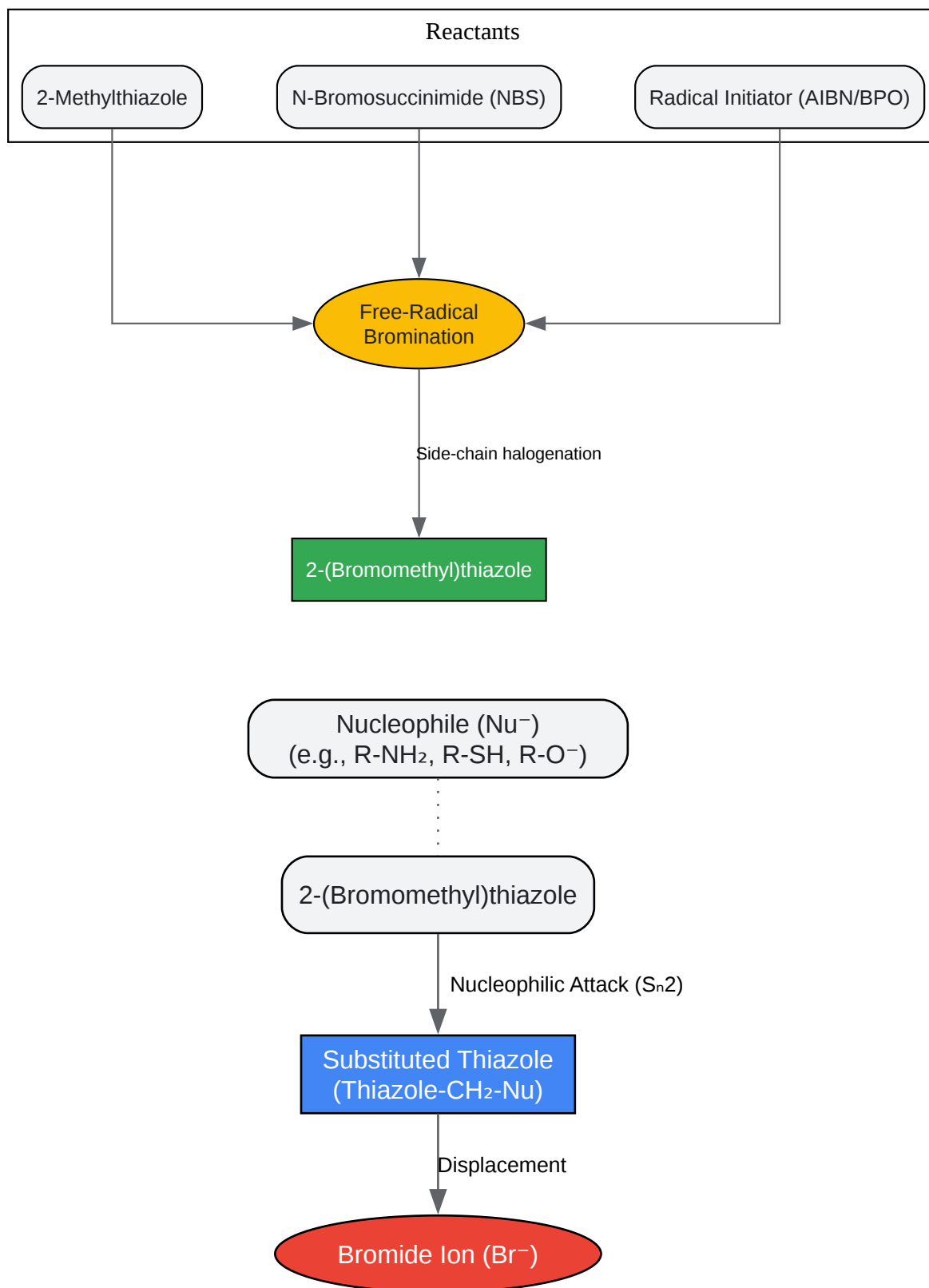
## Synthesis and Mechanistic Rationale

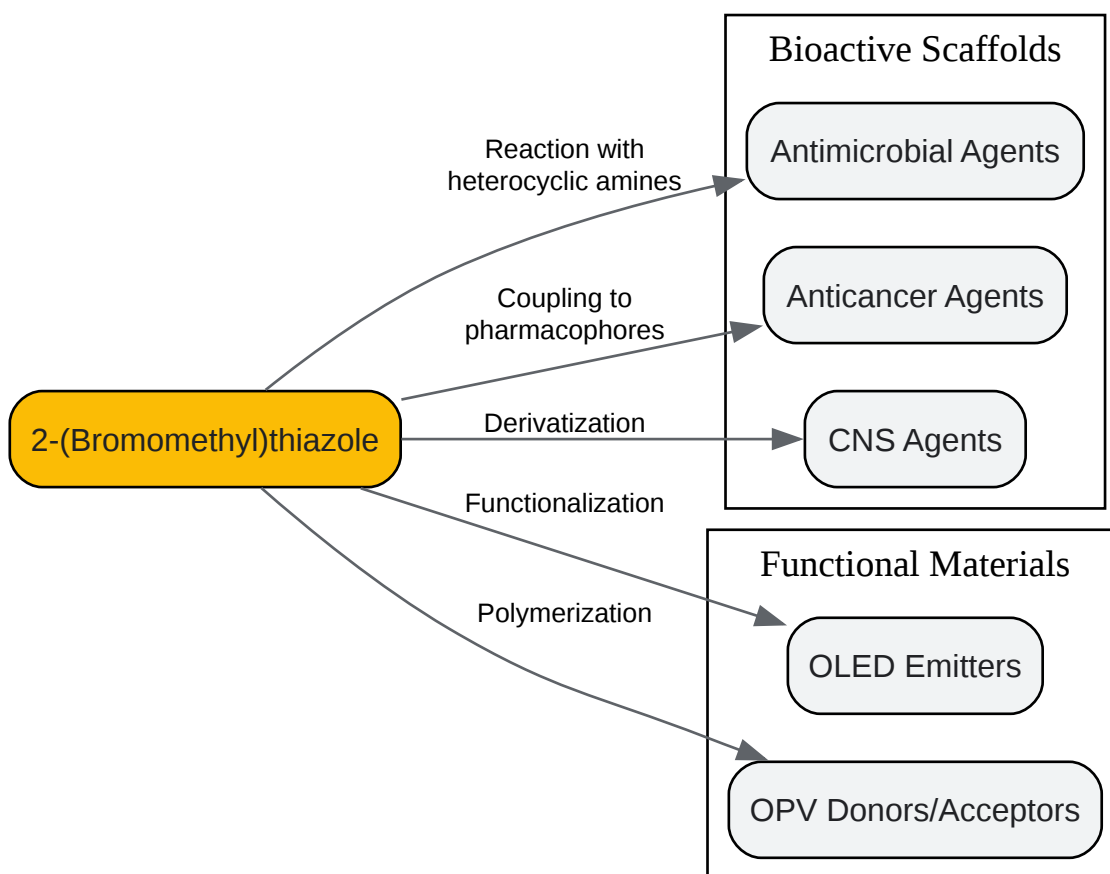
The preparation of **2-(Bromomethyl)thiazole** hinges on the selective introduction of a bromine atom onto the methyl group of a 2-methylthiazole precursor. The most prevalent and effective method involves a free-radical bromination, a choice dictated by the need to avoid electrophilic aromatic substitution on the thiazole ring itself.

### Primary Synthetic Pathway: Free-Radical Bromination

The method of choice is the reaction of 2-methylthiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), often under UV irradiation.

- **Causality of Reagent Choice:** NBS is selected because it provides a low, constant concentration of bromine (Br<sub>2</sub>) in the reaction medium, which is crucial for favoring radical substitution on the alkyl side-chain over electrophilic addition to the aromatic ring. The thiazole ring is relatively electron-rich and could otherwise undergo direct bromination.[2] The initiator (AIBN or BPO) serves to generate the initial radical species required to start the chain reaction.





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- To cite this document: BenchChem. [2-(Bromomethyl)thiazole CAS number 131654-56-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166336#2-bromomethyl-thiazole-cas-number-131654-56-3]

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